Demeton-S-methyl Sulfone-d6
CAS No.:
Cat. No.: VC0211069
Molecular Formula: C₆H₉D₆O₅PS₂
Molecular Weight: 268.32
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆H₉D₆O₅PS₂ |
---|---|
Molecular Weight | 268.32 |
Introduction
Demeton-S-methyl Sulfone-d6 is the deuterium-labeled version of Demeton-S-methyl Sulfone, designed specifically for research applications. It serves as an important analytical standard and reference material in environmental analysis, toxicology, and pesticide research. The compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
As a deuterated compound, it contains six deuterium atoms in its structure, making it valuable for isotope labeling studies, mass spectrometry applications, and as an internal standard for quantitative analysis. Demeton-S-methyl Sulfone-d6 functions as an isotope analog of Demeton-S-methyl Sulfone, which itself is a metabolite of Demeton-S-methyl. It serves as an organophosphorus pesticide biomarker in analytical studies and environmental monitoring .
Chemical Properties and Structure
Molecular Formula and Composition
Demeton-S-methyl Sulfone-d6 has the molecular formula C₆H₉D₆O₅PS₂, indicating six hydrogen atoms have been replaced with deuterium (heavy hydrogen) atoms . The molecular weight of this deuterated compound is 268.32 g/mol , slightly higher than its non-deuterated counterpart (Demeton-S-methyl Sulfone), which has a molecular weight of 262.284 g/mol .
The IUPAC name for this compound is 1-[bis(trideuteriomethoxy)phosphorylsulfanyl]-2-ethylsulfonylethane , reflecting its chemical structure with deuterated methoxy groups.
Structural Identifiers and Representations
Various structural identifiers exist for Demeton-S-methyl Sulfone-d6, facilitating its unambiguous identification across different chemical databases and research contexts:
Identifier Type | Value |
---|---|
PubChem CID | 169437325 |
InChI | InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3/i2D3,3D3 |
InChIKey | PZIRJMYRYORVIT-XERRXZQWSA-N |
SMILES | [2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCCS(=O)(=O)CC |
Creation Date (PubChem) | 2023-12-01 |
Modification Date (PubChem) | 2025-04-05 |
Table 1: Chemical identifiers for Demeton-S-methyl Sulfone-d6
Physical Properties and Structure
While specific physical property data for Demeton-S-methyl Sulfone-d6 is limited, inferences can be made based on its non-deuterated counterpart. The non-deuterated Demeton-S-methyl sulfone appears as a colorless to slightly yellow oily liquid with a characteristic garlic-like odor.
The deuterated compound retains the core structural features of the non-deuterated version, with the key difference being the replacement of six hydrogen atoms with deuterium atoms in the methoxy groups. This deuteration provides the distinct mass spectrometric properties that make it valuable as an analytical standard while maintaining similar chemical behavior to the non-deuterated compound.
Synthesis and Applications
Synthetic Approaches
While the specific synthesis methods for Demeton-S-methyl Sulfone-d6 are not detailed in the available sources, the compound is likely produced through controlled deuteration of Demeton-S-methyl Sulfone or through synthetic pathways using deuterated precursors. The strategic placement of deuterium atoms in the molecule allows researchers to track the compound's fate in various systems and provides a reliable reference point for quantitative measurements.
Research Applications
Demeton-S-methyl Sulfone-d6 finds application primarily as:
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An analytical standard in mass spectrometry and chromatographic methods
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A reference material for pesticide residue analysis
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An internal standard for quantification of non-deuterated Demeton-S-methyl Sulfone
The compound is particularly valuable in environmental analysis, where it can be used to track and quantify pesticide residues in various matrices including soil, water, and agricultural products.
Related Compounds and Metabolic Relationships
Relationship to Parent Compounds
Demeton-S-methyl Sulfone-d6 is the deuterated analog of Demeton-S-methyl Sulfone, which itself is a metabolite of Demeton-S-methyl (referenced as D231370 in some sources) . This metabolic relationship is important in understanding the environmental fate and biological transformations of organophosphate pesticides.
The non-deuterated Demeton-S-methyl sulfone has been used as an insecticide and acaricide in agricultural settings, although its use has been restricted or banned in many countries due to its high toxicity and environmental concerns.
Alternative Names and Identifiers
The non-deuterated compound (Demeton-S-methyl sulfone) is known by numerous synonyms, including:
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Metasystox R sulfone
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O,O-Dimethyl S-[2-(ethylsulfonyl)ethyl] thiophosphate
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O,O-Dimethyl S-2-(ethylsulfonyl)ethyl phosphorothioate
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Oxydemetonmethyl sulfone
The deuterated analog (Demeton-S-methyl Sulfone-d6) has corresponding deuterated versions of these names, such as:
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S-[2-(Ethylsulfonyl)ethyl]phosphorothioic Acid O,O-Dimethyl Ester-d6
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Metasystox R Sulfone-d6
Similar Deuterated Compounds
A closely related compound is Demeton-S-methyl Sulfoxide-d6, which differs from Demeton-S-methyl Sulfone-d6 in the oxidation state of one of the sulfur atoms . This compound has the molecular formula C₆H₉D₆O₄PS₂ and a molecular weight of 252.32 g/mol , representing an intermediate oxidation state in the metabolism of Demeton-S-methyl.
Analytical Methods and Detection
Mass Spectrometric Analysis
Mass spectrometry is the primary method for detection and quantification of Demeton-S-methyl Sulfone-d6. The non-deuterated Demeton-S-methyl sulfone can be analyzed using multiple reaction monitoring with transitions at 169.1 & 109.0 (collision energy 15) and 169.1 & 125.1 (collision energy 5) . The deuterated analog would show characteristic mass shifts in these transitions due to the presence of deuterium atoms.
Chromatographic Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the analysis of Demeton-S-methyl Sulfone-d6 and related compounds. A study mentioned in the search results describes the analysis of 162 pesticide residues using triple quadrupole GC/MS with midcolumn backflushing, which included parameters for Demeton-S-methyl sulfone analysis .
This technique allows for highly sensitive and specific detection of the compound in complex matrices, making it valuable for environmental monitoring and research applications.
Toxicological Considerations
Mechanism of Action
The non-deuterated Demeton-S-methyl sulfone is an acetylcholinesterase inhibitor, which disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can result in severe neurological effects, including muscle paralysis and respiratory failure, potentially leading to death.
The deuterated analog (Demeton-S-methyl Sulfone-d6) would be expected to have similar biological activity, although the presence of deuterium atoms may slightly alter pharmacokinetic properties due to isotope effects. These potential differences make it valuable for metabolic studies but also necessitate similar precautions in handling.
Recent Research Applications
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